molecular formula C21H25NO5 B215889 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B215889
M. Wt: 371.4 g/mol
InChI Key: YBBOODIBJLTWHE-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as DMHP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DMHP belongs to the class of pyranocarboxamide compounds and has been found to exhibit interesting biochemical and physiological effects. Additionally, we will list future directions for the research and development of DMHP.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with the sigma-1 receptor. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide binds to the receptor and modulates its activity, leading to changes in the release of neurotransmitters. The exact mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been found to exhibit interesting biochemical and physiological effects. In animal studies, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have an analgesic effect, reducing pain sensitivity. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has also been found to have an effect on memory and learning, improving cognitive function. Additionally, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have anxiolytic and antidepressant effects, reducing symptoms of anxiety and depression.

Advantages and Limitations for Lab Experiments

4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide also has a high affinity for the sigma-1 receptor, making it a useful tool for studying the receptor's function. However, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide. One area of interest is the development of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide analogs with improved properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide's effect on other physiological processes, such as inflammation and oxidative stress. Additionally, the potential therapeutic applications of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, particularly in the treatment of pain, anxiety, and depression, warrant further investigation.

Synthesis Methods

4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including 3,4-dimethoxybenzaldehyde, 3-methoxybenzaldehyde, pyrrolidine, and acetic anhydride. The detailed synthesis method and characterization of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide have been reported in the literature.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, memory, and learning. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has also been found to have an effect on the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood and behavior.

properties

Product Name

4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)oxane-4-carboxamide

InChI

InChI=1S/C21H25NO5/c1-24-17-6-4-5-16(14-17)22-20(23)21(9-11-27-12-10-21)15-7-8-18(25-2)19(13-15)26-3/h4-8,13-14H,9-12H2,1-3H3,(H,22,23)

InChI Key

YBBOODIBJLTWHE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC(=CC=C3)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC(=CC=C3)OC)OC

Origin of Product

United States

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